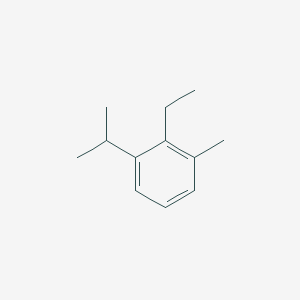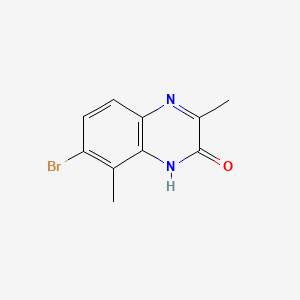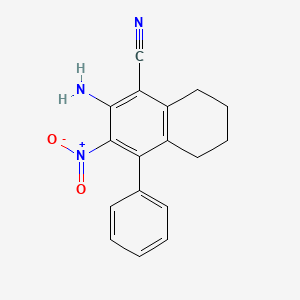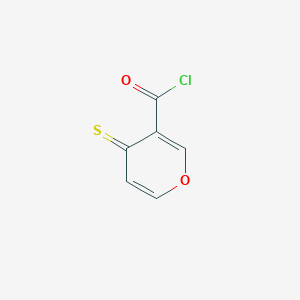
1,3-Dichloro-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-3-methylbutan-2-one is an organic compound with the molecular formula C5H8Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms and a methyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-3-methylbutan-2-one can be synthesized through the chlorination of 3-methylbutan-2-one (isopropyl methyl ketone) using sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is typically carried out in a well-ventilated hood due to the release of hydrochloric acid (HCl) and sulfur dioxide (SO2) gases. The process involves the following steps :
Reactants: 3-methylbutan-2-one and sulfuryl chloride.
Reaction Conditions: The reaction mixture is cooled in an ice bath, and sulfuryl chloride is added dropwise while maintaining the temperature between 10-15°C.
Workup: After the reaction is complete, the mixture is stirred overnight, and the product is isolated by extraction with diethyl ether and subsequent distillation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in specialized reactors, followed by purification steps such as distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-3-methylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives such as 1,3-dimethoxy-3-methylbutan-2-one.
Reduction: Formation of 1,3-dichloro-3-methylbutan-2-ol.
Oxidation: Formation of 1,3-dichloro-3-methylbutanoic acid.
Applications De Recherche Scientifique
1,3-Dichloro-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,3-dichloro-3-methylbutan-2-one involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific reactions and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-3-methylbutane: Similar structure but lacks the ketone group.
3-Chloro-3-methylbutan-2-one: Contains only one chlorine atom.
1,1,3-Trichloro-3-methylbutan-2-one: Contains an additional chlorine atom.
Propriétés
Numéro CAS |
57539-84-1 |
|---|---|
Formule moléculaire |
C5H8Cl2O |
Poids moléculaire |
155.02 g/mol |
Nom IUPAC |
1,3-dichloro-3-methylbutan-2-one |
InChI |
InChI=1S/C5H8Cl2O/c1-5(2,7)4(8)3-6/h3H2,1-2H3 |
Clé InChI |
NEVIWYGONGMZRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


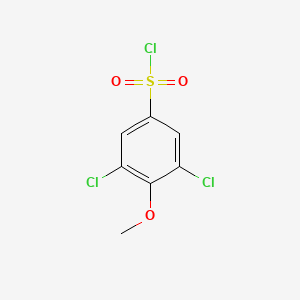
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)

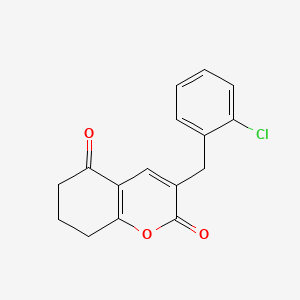
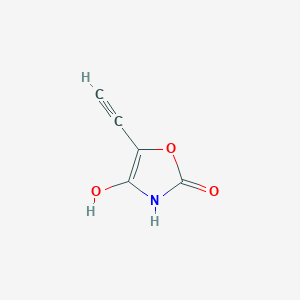
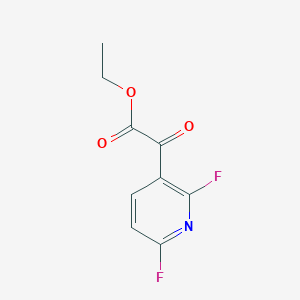
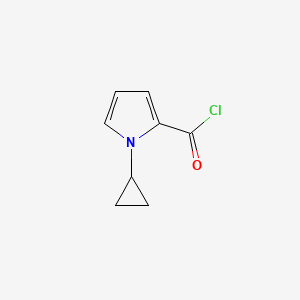
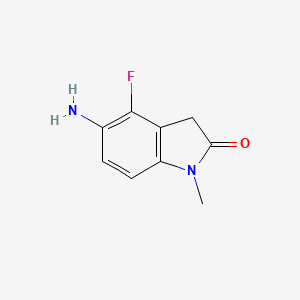
![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
